molecular formula C25H22ClNO3 B6615813 (R,R)-Fenvalerate CAS No. 67890-40-8

(R,R)-Fenvalerate

Cat. No.: B6615813
CAS No.: 67890-40-8
M. Wt: 419.9 g/mol
InChI Key: NYPJDWWKZLNGGM-BJKOFHAPSA-N
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Description

(R,R)-Fenvalerate is a synthetic pyrethroid insecticide widely used in agriculture to control pests. It is known for its high efficacy and low toxicity to mammals, making it a popular choice for pest management. The compound is a chiral molecule, meaning it has two enantiomers, this compound and (S,S)-Fenvalerate, with the (R,R)-enantiomer being more biologically active.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,R)-Fenvalerate involves several steps, starting with the preparation of the key intermediate, 3-phenoxybenzaldehyde. This intermediate is then subjected to a series of reactions, including condensation with cyanoacetic acid, followed by cyclization and esterification to form the final product. The reaction conditions typically involve the use of solvents like toluene and catalysts such as piperidine.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The final product is then purified using techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(R,R)-Fenvalerate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized metabolites, alcohol derivatives, and substituted esters.

Scientific Research Applications

(R,R)-Fenvalerate has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the stereochemistry and reactivity of pyrethroids.

    Biology: Researchers use it to investigate the effects of insecticides on non-target organisms and ecosystems.

    Medicine: Studies are conducted to understand its potential effects on human health and its role in developing new insecticides with lower toxicity.

    Industry: It is used in the development of new formulations and delivery systems for pest control.

Mechanism of Action

(R,R)-Fenvalerate exerts its effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged depolarization and paralysis of the insect. This leads to the eventual death of the pest. The compound’s high selectivity for insect sodium channels over mammalian channels accounts for its low toxicity to mammals.

Comparison with Similar Compounds

Similar Compounds

    Permethrin: Another widely used pyrethroid with similar insecticidal properties.

    Cypermethrin: Known for its high potency and broad-spectrum activity.

    Deltamethrin: Highly effective against a wide range of pests and has a longer residual activity.

Uniqueness

(R,R)-Fenvalerate is unique due to its high biological activity and low toxicity to non-target organisms. Its chiral nature allows for the selective use of the more active enantiomer, reducing the overall environmental impact.

Properties

IUPAC Name

[(R)-cyano-(3-phenoxyphenyl)methyl] (2R)-2-(4-chlorophenyl)-3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO3/c1-17(2)24(18-11-13-20(26)14-12-18)25(28)30-23(16-27)19-7-6-10-22(15-19)29-21-8-4-3-5-9-21/h3-15,17,23-24H,1-2H3/t23-,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPJDWWKZLNGGM-BJKOFHAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C1=CC=C(C=C1)Cl)C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3020621
Record name (R,R)-Fenvalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67614-33-9, 67890-40-8
Record name Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester, (R-(R*,R*))-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067614339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester, (R*,R*)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067890408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R,R)-Fenvalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-cyano(3-phenoxyphenyl)methyl (2R)-2-(4-chlorophenyl)-3-methylbutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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